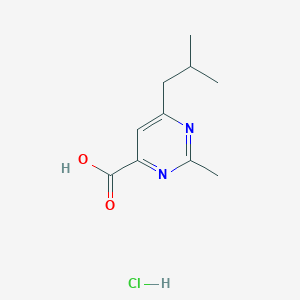
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride
Descripción general
Descripción
6-Isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride (6-IMPCA-HCl) is a derivative of pyrimidinecarboxylic acid and is used in a variety of scientific research applications. It is a small molecule with a molecular weight of 224.7 g/mol, and is soluble in water, ethanol, and a variety of organic solvents. 6-IMPCA-HCl is a versatile compound that can be used in a variety of applications, such as biochemical and physiological studies, drug discovery, and laboratory experiments.
Aplicaciones Científicas De Investigación
Antitumor and Antiproliferative Activity
Pyrimidine derivatives, such as 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have shown promise in cancer research. These compounds, particularly those bearing isobutyl and isobutenyl side chains, exhibit significant antitumor and antiproliferative effects on various tumor cell lines. Notably, certain pyrimidine derivatives have been shown to induce early G2/M arrest, apoptosis, and a p53-independent S-phase arrest upon prolonged treatment in tumor cells, suggesting potential applications in cancer therapy (Krištafor et al., 2011).
Antimicrobial Activity
Pyrimidine compounds, including derivatives of 6-isobutyl-2-methyl-4-pyrimidinecarboxylic acid hydrochloride, have demonstrated significant antimicrobial activity. These compounds exhibit both antibacterial and antifungal effects, providing a potential avenue for developing new antimicrobial agents (Shastri & Post, 2019).
Structural and Medicinal Chemistry
Pyrimidine and its derivatives are structurally important in medicinal chemistry due to their presence in DNA and RNA. The ability to form stable and hydrogen-bonded structures, as demonstrated in studies involving crystal structure and interaction with DNA, underscores the potential of these compounds in drug design and development (Zhang et al., 2013).
Nonlinear Optical Materials
The structural characteristics of pyrimidine derivatives, particularly their electronic properties, make them suitable candidates for applications in nonlinear optics (NLO). Studies involving density functional theory (DFT) and time-dependent DFT (TDDFT) suggest that these compounds have considerable NLO properties, which could be harnessed for optoelectronic applications (Hussain et al., 2020).
Mecanismo De Acción
While the specific mechanism of action for IMPAH is not directly available, it is known that pyrimidine derivatives play crucial roles in various biological processes. For instance, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, a related compound, is known to act as a stress-tolerant chaperone, a compatible solute, a cell membrane stabilizer, and helps in reducing cell damage under stressful conditions .
Propiedades
IUPAC Name |
2-methyl-6-(2-methylpropyl)pyrimidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-6(2)4-8-5-9(10(13)14)12-7(3)11-8;/h5-6H,4H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSXRVKBKCTLKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)CC(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




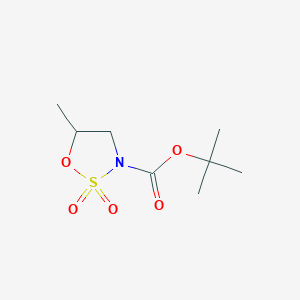


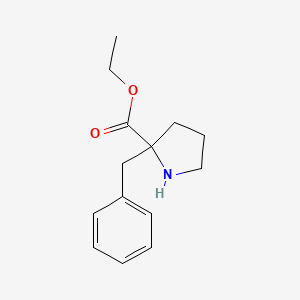
![2-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1379655.png)
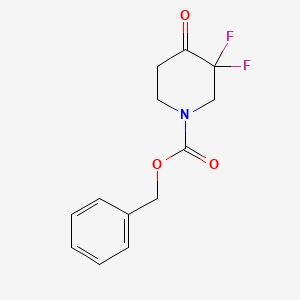
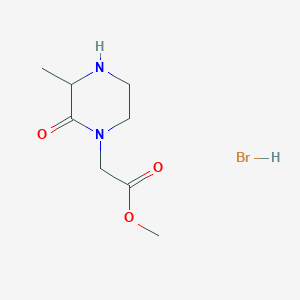
![[3-Chloro-2-(1-pyrrolidinyl)phenyl]amine dihydrochloride](/img/structure/B1379659.png)
![N-[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine hydrochloride](/img/structure/B1379661.png)
![N-[(2-chloro-6-methylpyridin-4-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B1379665.png)
![Tert-butyl 3-[(2-cyanopyridin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B1379666.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)